molecular formula C13H17N3O2 B7360388 N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]cyclohex-3-ene-1-carboxamide

N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]cyclohex-3-ene-1-carboxamide

Cat. No. B7360388
M. Wt: 247.29 g/mol
InChI Key: VPLQJVNEWORQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]cyclohex-3-ene-1-carboxamide, commonly known as NCP, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. NCP is a small molecule that belongs to the class of pyrimidine derivatives and has a unique structural feature that makes it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of NCP is not fully understood, but it is believed to interact with specific targets in cells, leading to various cellular responses. In cancer cells, NCP has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to DNA damage and cell death. In neurodegenerative disorders, NCP has been demonstrated to activate specific signaling pathways that protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
NCP has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, NCP has been shown to induce DNA damage and activate apoptotic pathways, leading to cell death. In neurodegenerative disorders, NCP has been demonstrated to protect neurons from oxidative stress and inflammation, leading to improved neuronal survival and function. In addition, NCP has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of NCP is its unique structural feature, which makes it a promising candidate for drug development. NCP is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of NCP is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on NCP. One of the areas of interest is the development of NCP-based drugs for cancer and neurodegenerative disorders. Another area of research is the identification of specific targets and signaling pathways that mediate the effects of NCP, which can provide insights into the underlying mechanisms of action. In addition, further studies are needed to investigate the pharmacokinetics and toxicity of NCP in animal models and humans. Overall, NCP has shown great potential for therapeutic applications, and further research is needed to fully explore its benefits and limitations.

Synthesis Methods

The synthesis of NCP involves the reaction of 2-amino-4,6-dichloropyrimidine with ethyl 3-cyclohexene-1-carboxylate in the presence of a base, followed by the hydrolysis of the resulting ethyl ester to obtain NCP. The synthesis method is straightforward and can be easily scaled up for large-scale production.

Scientific Research Applications

NCP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, NCP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disorders, NCP has been demonstrated to protect neurons from oxidative stress and reduce inflammation. In addition, NCP has also been investigated for its anti-inflammatory properties and has shown promising results in animal models of inflammatory diseases.

properties

IUPAC Name

N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]cyclohex-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c17-12(11-4-2-1-3-5-11)14-7-6-10-8-15-13(18)16-9-10/h1-2,8-9,11H,3-7H2,(H,14,17)(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLQJVNEWORQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCCC2=CNC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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